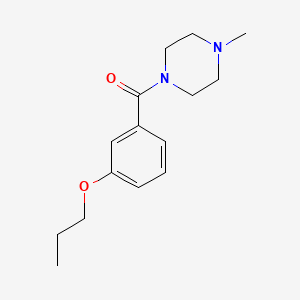

1-methyl-4-(3-propoxybenzoyl)piperazine

Description

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-(3-propoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-11-19-14-6-4-5-13(12-14)15(18)17-9-7-16(2)8-10-17/h4-6,12H,3,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNOXEZSOMPBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- However, longer chains may reduce aqueous solubility, necessitating formulation optimization .

- Electron-Withdrawing Groups : The nitro group in 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine () enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes. In contrast, the trifluoromethyl group () improves metabolic stability via steric and electronic effects.

- Halogen Substitution : The chlorine atom in 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine () increases binding affinity to hydrophobic pockets in receptors, a feature absent in the target compound.

Key Research Findings

- Lipophilicity vs. Solubility : Propoxy-substituted piperazines balance moderate lipophilicity (LogP ~2.5–3.0) with acceptable solubility in polar aprotic solvents, making them suitable for CNS-targeted drug design .

- Synthetic Accessibility : The target compound can be synthesized via nucleophilic acyl substitution between 1-methylpiperazine and 3-propoxybenzoyl chloride, analogous to methods in and .

- Toxicity Profile : Piperazine derivatives with nitro groups () show higher cytotoxicity than alkoxy-substituted analogs, highlighting the need for substituent-specific safety assessments.

Q & A

Q. What are the common synthetic routes for 1-methyl-4-(3-propoxybenzoyl)piperazine, and what key reagents are involved?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by functionalization. For example, alkylation of the piperazine nitrogen with a methyl group can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The 3-propoxybenzoyl moiety is introduced via acylation using 3-propoxybenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent like acetonitrile . Catalytic coupling reactions (e.g., palladium-mediated cross-couplings) may also be employed to attach aryl groups, as seen in analogous piperazine derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of substituents on the piperazine ring and benzoyl group. Infrared (IR) spectroscopy helps identify functional groups like carbonyl (C=O) and ether (C-O-C) bonds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity, especially when optimizing synthetic yields .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Radioligand binding assays are used to screen for receptor affinity (e.g., serotonin or dopamine receptors, given piperazines’ neuropharmacological relevance). In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) provide initial activity profiles. Dose-response curves should be generated to quantify IC₅₀ values .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target-specific activity?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like GPCRs or enzymes. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituent effects on potency. Density Functional Theory (DFT) calculations assess electronic properties (e.g., charge distribution on the benzoyl group) that influence binding. These methods require validation with in vitro/in vivo data to resolve discrepancies between predicted and observed activities .

Q. What strategies address contradictions in reported biological activities of structurally similar piperazines?

Discrepancies often arise from variations in substituent positioning or assay conditions. For example, meta-substituted benzoyl groups (as in this compound) may show divergent receptor selectivity compared to para-substituted analogs. Systematic SAR studies should compare derivatives with controlled structural changes. Use standardized assay protocols (e.g., consistent cell lines, buffer pH) and validate findings with orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Continuous flow reactors enhance mixing and heat transfer for exothermic steps like acylation. Catalysts (e.g., Pd/C for coupling reactions) can be immobilized for reuse. Solvent selection (e.g., DMF vs. acetonitrile) impacts both yield and purification ease—switch to greener solvents like ethyl acetate where possible. Monitor intermediates via TLC or inline IR to terminate reactions at optimal conversion points .

Q. What in vivo models are suitable for evaluating its therapeutic potential in metabolic disorders?

Streptozotocin-induced diabetic rats or db/db mice are standard for assessing glucose homeostasis. Measure insulin secretion (ELISA) and glucose tolerance (oral GTT) after dosing. Compare results to reference compounds like PMS 812, a piperazine derivative with proven antidiabetic activity. Include pharmacokinetic studies (plasma half-life, bioavailability) to correlate efficacy with exposure .

Methodological Notes

- Data Interpretation : Cross-reference crystallographic data (e.g., X-ray structures of analogous compounds) with computational predictions to resolve stereochemical ambiguities .

- Safety Protocols : Handle nitro or halogenated intermediates (common in piperazine synthesis) in fume hoods with PPE, as advised in safety data sheets .

- Biological Replicates : Use ≥3 independent experiments for statistical rigor in activity assays, especially given piperazines’ variable potency across cell types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.